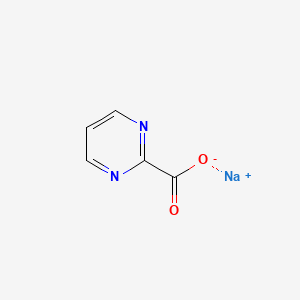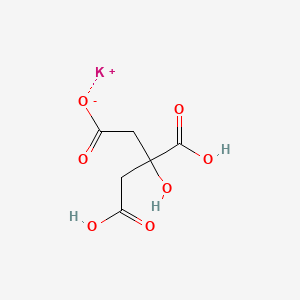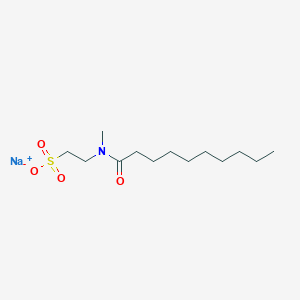
4-Cyanopyridine-2-carboxylic acid
Descripción general
Descripción
4-Cyanopyridine-2-carboxylic acid is a chemical compound with the molecular formula C7H4N2O2 and a molecular weight of 148.12 . It is a solid substance with a melting point of approximately 210°C .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in a study . The study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The InChI code for 4-Cyanopyridine-2-carboxylic acid is 1S/C7H4N2O2/c8-4-5-1-2-9-6 (3-5)7 (10)11/h1-3H, (H,10,11) .
Physical And Chemical Properties Analysis
4-Cyanopyridine-2-carboxylic acid is a solid substance with a melting point of approximately 210°C . It has a molecular weight of 148.12 .
Aplicaciones Científicas De Investigación
Application Summary
4-Cyanopyridine is used in the controlled synthesis of cocrystals. Cocrystals are multicomponent crystals that have applications in pharmaceutical use and materials science .
Methods of Application
The pKa rule is applied for the controlled synthesis of cocrystals. Cocrystals are designed with oxalic, glutaric, and adipic acids and analyzed by single crystal X-ray diffraction .
Results or Outcomes
The study provided deeper insight into the aggregation behavior of the designed cocrystals. The intermolecular potentials of the main interactions of the crystal structures were compared using UNI Force Field Calculations .
2. Transformation by Nitrile-Hydrolyzing Bacteria
Methods of Application: The transformation dynamics of 4-cyanopyridine by cells suspended and adsorbed on inorganic carriers has been studied in Rhodococcus ruber gt1 possessing nitrile hydratase activity and the Pseudomonas fluorescens C2 containing nitrilase .
Results or Outcomes: It was shown that both nitrile hydratase and nitrilase activities of immobilized cells against 4-cyanopyridine were 1.5–4 times lower compared to 2-cyanopyridine and 1.6–2 times lower than the activities of free cells against 2-cyanopyridine .
3. Modification of Nanoparticles and Nanostructures
Methods of Application: The specific methods of application can vary widely depending on the type of nanoparticle or nanostructure being modified, but generally involve the formation of covalent bonds between the carboxylic acid and the surface of the nanoparticle or nanostructure .
Results or Outcomes: The modification of nanoparticles and nanostructures with carboxylic acids can result in improved chemical and physical properties, including enhanced solubility and stability .
4. Synthesis of Biologically Relevant Chroman-2-ones
Methods of Application: The specific methods of application would involve a series of organic reactions, potentially including substitution, elimination, and coupling reactions .
Results or Outcomes: The synthesis of 4-substituted-chroman-2-ones can lead to compounds with potential biological activity, which could be of interest in the field of medicinal chemistry .
5. Obtaining Small Molecules and Macromolecules
Methods of Application: The specific methods of application would involve a series of organic reactions, potentially including substitution, elimination, oxidation, coupling, etc .
Results or Outcomes: The synthesis of small molecules and macromolecules can lead to compounds with potential applications in various fields, including pharmaceuticals, materials science, and more .
6. Modification Surface of Nanoparticles Metallic
Methods of Application: The specific methods of application can vary widely depending on the type of nanoparticle being modified, but generally involve the formation of covalent bonds between the carboxylic acid and the surface of the nanoparticle .
Results or Outcomes: The modification of metallic nanoparticles with carboxylic acids can result in improved chemical and physical properties, including enhanced solubility and stability .
Safety And Hazards
Direcciones Futuras
Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules. There is a need for a single robust method allowing the selective introduction of multiple functional groups . This suggests that future research could focus on developing such methods.
Propiedades
IUPAC Name |
4-cyanopyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2/c8-4-5-1-2-9-6(3-5)7(10)11/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKZSIGRFONKKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60639996 | |
| Record name | 4-Cyanopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60639996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyanopyridine-2-carboxylic acid | |
CAS RN |
640296-19-1 | |
| Record name | 4-Cyanopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60639996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-cyanopyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Amino-(5-methyl-benzo[d]isoxazol-3-yl)-acetic acid](/img/structure/B1358455.png)










![sodium;(2S,4S,5R,6R)-5-acetamido-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-2-[[(2R,3S,4R,5R)-4,5,6-trihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxane-2-carboxylate](/img/structure/B1358473.png)
